Amino-PEG11-t-butyl Ester: A Technical Guide for Researchers
Amino-PEG11-t-butyl Ester: A Technical Guide for Researchers
An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Drug Development
Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring a primary amine, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid, offers researchers a high degree of control and flexibility in the design of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Chemical Profile
Amino-PEG11-t-butyl ester is characterized by its distinct functional ends, separated by a hydrophilic PEG spacer composed of 11 ethylene (B1197577) glycol units. This PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a crucial attribute for biological applications.[1]
The primary amine group serves as a versatile nucleophile, readily reacting with electrophilic moieties such as carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds.[1] On the opposite end, the carboxylic acid is protected as a t-butyl ester. This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[1]
| Property | Value | Reference |
| Chemical Formula | C29H59NO13 | --INVALID-LINK-- |
| Molecular Weight | 629.77 g/mol | --INVALID-LINK-- |
| CAS Number | 2428400-08-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store at -20°C for long-term stability | --INVALID-LINK-- |
Key Applications in Research and Drug Development
The unique trifecta of a reactive amine, a solubilizing PEG linker, and a protected carboxylate makes Amino-PEG11-t-butyl ester a valuable reagent in several advanced applications:
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PROTAC Synthesis: This is arguably the most significant application of Amino-PEG11-t-butyl ester. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and the PEG11 chain in this molecule provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2]
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Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the ADC.
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Bioconjugation and Surface Modification: The amine and carboxyl functionalities allow for the conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and oligonucleotides. This can be used to improve their solubility, stability, or to introduce new functionalities. It can also be used to modify the surface of nanoparticles and other materials for biomedical applications.
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Amino-PEG11-t-butyl ester.
Protocol 1: Amine Coupling with an NHS Ester
This protocol describes the reaction of the primary amine of Amino-PEG11-t-butyl ester with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
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Amino-PEG11-t-butyl ester
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NHS ester-activated molecule of interest
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Reaction vessel (e.g., round-bottom flask with a stir bar)
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Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring
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High-Performance Liquid Chromatography (HPLC) or column chromatography for purification
Procedure:
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Dissolution: In a clean, dry reaction vessel, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
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Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
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Addition of Amino-PEG11-t-butyl ester: Dissolve Amino-PEG11-t-butyl ester (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the stirring solution of the NHS ester.
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Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. The optimal reaction time will depend on the specific reactants and should be monitored by TLC or LC-MS. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the NHS ester.
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Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired conjugate.
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. LC-MS is a more definitive method for tracking the formation of the desired product by its mass.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
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t-Butyl ester-functionalized PEG conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Reaction vessel (e.g., round-bottom flask with a stir bar)
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Rotary evaporator
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Diethyl ether (cold) for precipitation (optional)
Procedure:
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Dissolution: Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.
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Addition of TFA: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, but this can be adjusted depending on the substrate.
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Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotection is usually rapid and can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
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Removal of Acid: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM several times.
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Isolation of Product: The resulting carboxylic acid can be used directly in the next step or can be purified further. If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue and collecting the solid by filtration.
Visualizing the Workflow: PROTAC Synthesis
As Amino-PEG11-t-butyl ester is a synthetic tool, it does not directly participate in cellular signaling pathways. Instead, its utility can be visualized through the logical workflow of its application, for instance, in the synthesis of a PROTAC.
Caption: A logical workflow for the synthesis of a PROTAC molecule using Amino-PEG11-t-butyl ester.
Conclusion
Amino-PEG11-t-butyl ester is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined structure, with a hydrophilic PEG spacer and orthogonal reactive groups, provides a reliable platform for the construction of complex bioconjugates and advanced therapeutics like PROTACs. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of innovative biomedical research.
